molecular formula C14H21NO4 B12182630 1-(4-Methoxyphenoxy)-3-morpholin-4-ylpropan-2-ol CAS No. 32569-59-8

1-(4-Methoxyphenoxy)-3-morpholin-4-ylpropan-2-ol

Cat. No.: B12182630
CAS No.: 32569-59-8
M. Wt: 267.32 g/mol
InChI Key: OWXARFYNABKCRR-UHFFFAOYSA-N
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Description

Properties

CAS No.

32569-59-8

Molecular Formula

C14H21NO4

Molecular Weight

267.32 g/mol

IUPAC Name

1-(4-methoxyphenoxy)-3-morpholin-4-ylpropan-2-ol

InChI

InChI=1S/C14H21NO4/c1-17-13-2-4-14(5-3-13)19-11-12(16)10-15-6-8-18-9-7-15/h2-5,12,16H,6-11H2,1H3

InChI Key

OWXARFYNABKCRR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC(CN2CCOCC2)O

solubility

40.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenoxy)-3-morpholin-4-ylpropan-2-ol typically involves the reaction of 4-methoxyphenol with epichlorohydrin to form 1-(4-methoxyphenoxy)-2,3-epoxypropane. This intermediate is then reacted with morpholine under basic conditions to yield the final product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenoxy)-3-morpholin-4-ylpropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The methoxy group can be reduced to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of 1-(4-methoxyphenoxy)-3-morpholin-4-ylpropan-2-one.

    Reduction: Formation of 1-(4-hydroxyphenoxy)-3-morpholin-4-ylpropan-2-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : The compound serves as a precursor in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications, making it a valuable reagent in organic synthesis.
  • Reagent in Organic Reactions : It is utilized in several organic reactions, including nucleophilic substitutions and coupling reactions, which are fundamental in the development of new compounds.

Biology

  • Biological Activity Studies : Research has indicated that this compound may interact with biological systems, influencing cellular processes. Studies focus on its effects on various cell types and its potential role in modulating biochemical pathways .
  • G Protein-Coupled Receptor Interaction : The compound is being investigated for its interactions with G protein-coupled receptors (GPCRs), which play crucial roles in signal transduction and are important targets in drug development .

Medicine

  • Therapeutic Potential : Ongoing studies aim to evaluate the compound's efficacy as a therapeutic agent. It is being explored for potential applications in treating diseases such as heart failure and other cardiovascular conditions .
  • Drug Development : The compound's unique structural features make it a candidate for developing new pharmaceuticals targeting specific diseases. Its interactions with various biomolecules are under investigation to understand better its pharmacological properties .

Case Studies and Research Findings

Several case studies highlight the compound's applications:

  • Cardiovascular Research : A study explored the use of similar compounds in treating heart failure, indicating that modifications of the morpholine structure could enhance therapeutic efficacy .
  • G Protein-Coupled Receptor Studies : Research demonstrated that compounds similar to 1-(4-Methoxyphenoxy)-3-morpholin-4-ylpropan-2-ol could modulate GPCR activity, suggesting potential applications in neuropharmacology .
  • Material Science : The compound has been investigated for its role in developing new materials due to its unique chemical properties, which may lead to advancements in pharmaceutical manufacturing and other industrial applications.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenoxy)-3-morpholin-4-ylpropan-2-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural motifs with 1-(4-Methoxyphenoxy)-3-morpholin-4-ylpropan-2-ol but differ in substituents or backbone modifications:

Compound Name Key Structural Differences Molecular Weight (g/mol) Notable Properties/Activities References
1-(4-Methoxyphenoxy)-3-phenoxy-1-(phenylsulfonyl)propan-2-ol (19g) Phenylsulfonyl group replaces morpholine; additional phenoxy substituent ~400 (estimated) Novel compound; synthesized via oxidation of propan-2-ol precursor using Dess-Martin periodinane (DMP) .
(2-(4-Methoxyphenoxy)-1-phenylcyclopropyl)(morpholino)methanone (15db) Cyclopropane ring replaces propanol backbone; morpholine attached via ketone 307.37 Synthesized via [2+1] cyclopropanation; higher rigidity may influence receptor binding .
1-(5-Methyl-2,3-diphenyl-1H-indol-1-yl)-3-morpholin-4-ylpropan-2-ol Indole ring replaces 4-methoxyphenoxy group; bulky aromatic substituents ~428 (exact mass) Indole moiety may enhance π-π stacking interactions; potential CNS activity .
1-(4-methoxyphenyl)-3-(methylamino)propan-2-ol Methylamino group replaces morpholine; simpler substituent 195.26 High synthetic yield (99%); amine group may improve bioavailability .
1-(3-Methoxyphenoxy)-3-morpholin-4-ylpropan-2-ol hydrochloride Methoxy group at 3-position (vs. 4) on phenoxy ring; hydrochloride salt 303.78 Positional isomerism alters electronic properties; salt form enhances solubility .

Biological Activity

1-(4-Methoxyphenoxy)-3-morpholin-4-ylpropan-2-ol, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on the latest research findings.

Chemical Structure and Properties

The chemical formula for 1-(4-Methoxyphenoxy)-3-morpholin-4-ylpropan-2-ol is C14H21NO4, which includes a methoxyphenoxy group and a morpholine ring. These structural elements contribute to the compound's solubility and bioavailability, making it a candidate for various biological applications.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxyphenol with epichlorohydrin followed by treatment with morpholine. The process often utilizes sodium hydroxide as a base to facilitate the reaction. This method not only yields the desired compound but also allows for the optimization of reaction conditions to enhance yield and purity.

The biological activity of 1-(4-Methoxyphenoxy)-3-morpholin-4-ylpropan-2-ol can be attributed to its ability to interact with specific molecular targets. The methoxyphenoxy group is capable of forming hydrogen bonds and engaging in hydrophobic interactions, while the morpholine ring enhances solubility. These interactions can modulate enzyme activity or receptor binding, leading to various pharmacological effects .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. In silico docking studies have indicated that it may act as an effective inhibitor against certain bacterial proteins, showing significant binding affinity and low binding energy values .

Anticancer Properties

Research has demonstrated that compounds similar to 1-(4-Methoxyphenoxy)-3-morpholin-4-ylpropan-2-ol exhibit cytotoxic effects on cancer cell lines. For instance, MTT assays have shown that derivatives of this compound can inhibit cell proliferation in various cancer models, suggesting potential applications in cancer therapy .

Table 1: Biological Activities of 1-(4-Methoxyphenoxy)-3-morpholin-4-ylpropan-2-ol

Activity TypeModel UsedEffect ObservedReference
AntimicrobialIn silico dockingSignificant binding to bacterial proteins
AnticancerMTT Assay (MCF7 Cell Line)Cytotoxicity observed
Enzyme InhibitionVarious enzyme assaysModulation of enzyme activity

Case Study 1: Antimicrobial Efficacy

In a study focusing on Aeromonas species, molecular docking simulations revealed that 1-(4-Methoxyphenoxy)-3-morpholin-4-ylpropan-2-ol exhibited strong inhibitory effects on guanylate kinase and oligopeptidase proteins. The compound demonstrated a minimum binding energy of -9.30 kcal/mol, indicating its potential as an antibacterial agent .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of related compounds showed that those with similar structural motifs significantly reduced cell viability in MCF7 breast cancer cells. The results indicated that these compounds could serve as lead compounds for developing new anticancer therapies .

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